

Application Notes and Protocols for (S)-HH2853 in Epigenetic Research

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Compound of Interest

Compound Name: (S)-HH2853
CAS No.: 2202678-05-3
Cat. No.: B15144053

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For Researchers, Scientists, and Drug Development Professionals

Introduction

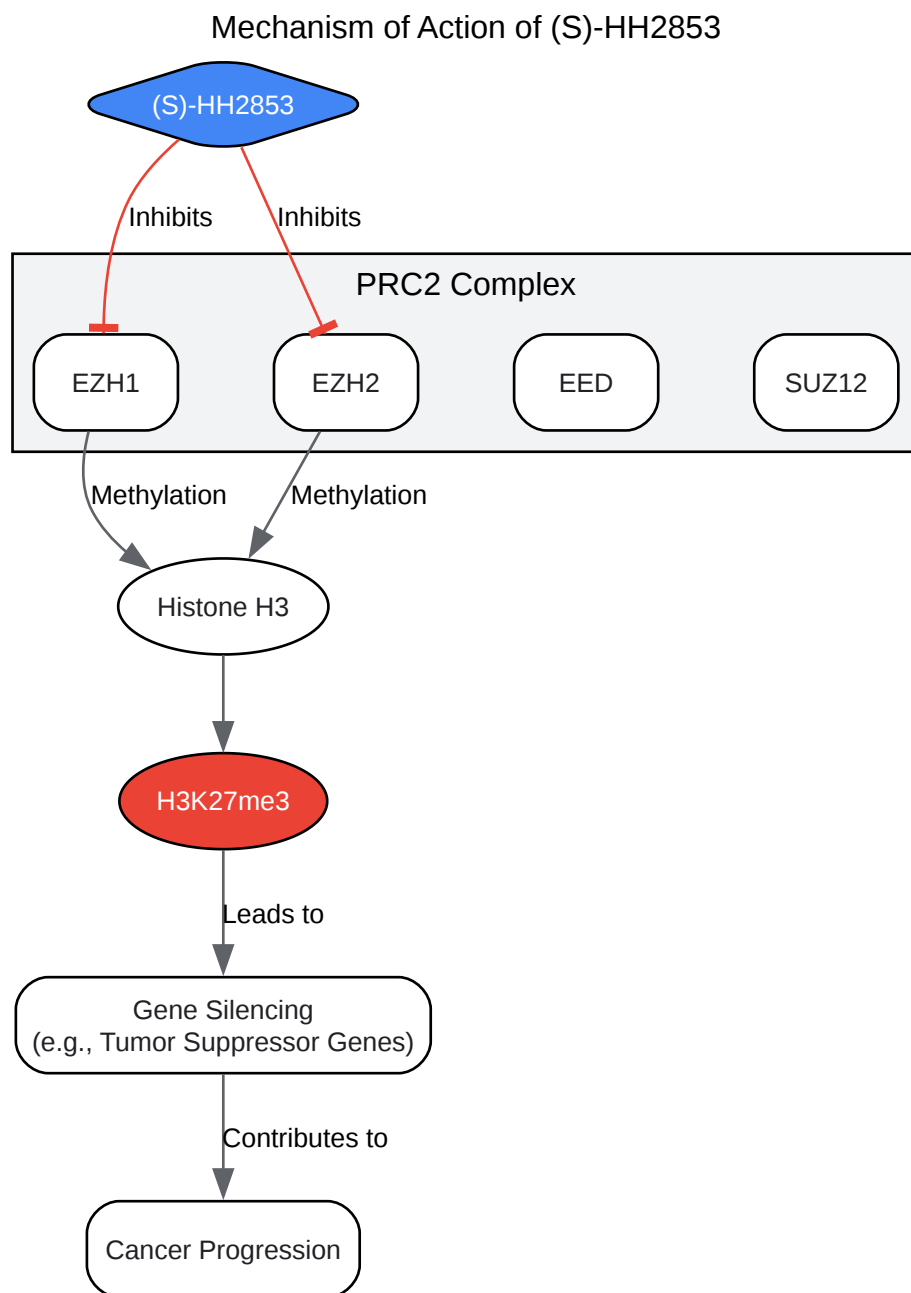
(S)-HH2853 is a novel, potent, and selective small molecule dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1][2] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] This epigenetic mark is associated with gene silencing. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.

Preclinical studies have demonstrated that dual inhibition of EZH1 and EZH2 may offer superior efficacy compared to selective EZH2 inhibition due to the compensatory mechanisms between the two enzymes.[1] **(S)-HH2853** has been shown to potently inhibit H3K27 methylation in multiple cancer cell lines and has exhibited superior anti-tumor efficacy in several tumor xenograft models compared to the EZH2-selective inhibitor tazemetostat.[2][3][4]

[5] These application notes provide detailed protocols for key experiments to assess the cellular and in vivo effects of **(S)-HH2853** for epigenetic research and drug development.

Mechanism of Action

(S)-HH2853 exerts its effects by inhibiting the enzymatic activity of both EZH1 and EZH2, leading to a global reduction in H3K27me3 levels. This, in turn, leads to the de-repression of PRC2 target genes, including tumor suppressor genes, thereby inhibiting cancer cell proliferation and survival.



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Caption: Mechanism of **(S)-HH2853** action on the PRC2 complex.

Data Presentation

Biochemical Activity

(S)-HH2853 demonstrates potent inhibition of both wild-type and mutant EZH2, as well as EZH1.

Target Enzyme	IC50 (nM)	Reference Compound (Tazemetostat) IC50 (nM)
EZH2 (Wild-Type and Mutant)	2.21 - 5.36	Similar to (S)-HH2853
EZH1	9.26	58.43

Data from preclinical studies.

[2]

Clinical Efficacy of (S)-HH2853

Clinical trials have shown promising anti-tumor activity in various refractory solid tumors and non-Hodgkin lymphomas.

Phase I Study in Refractory Solid Tumors and Non-Hodgkin Lymphomas

Indication	Number of Patients	Objective Response Rate (ORR)	Complete Response (CR)	Partial Response (PR)
All Evaluable Patients	57	27.9%	4	13
Epithelioid Sarcoma (ES)	32	31.3%	1 (unconfirmed)	5 (3 unconfirmed)

Data from a Phase I clinical trial.[1][5]

Phase Ib Study in Relapsed/Refractory Peripheral T-Cell Lymphoma (R/R PTCL)

Patient Cohort	Number of Patients	Overall Response Rate (ORR)	Disease Control Rate (DCR)
R/R PTCL	34	64.7%	73.5%

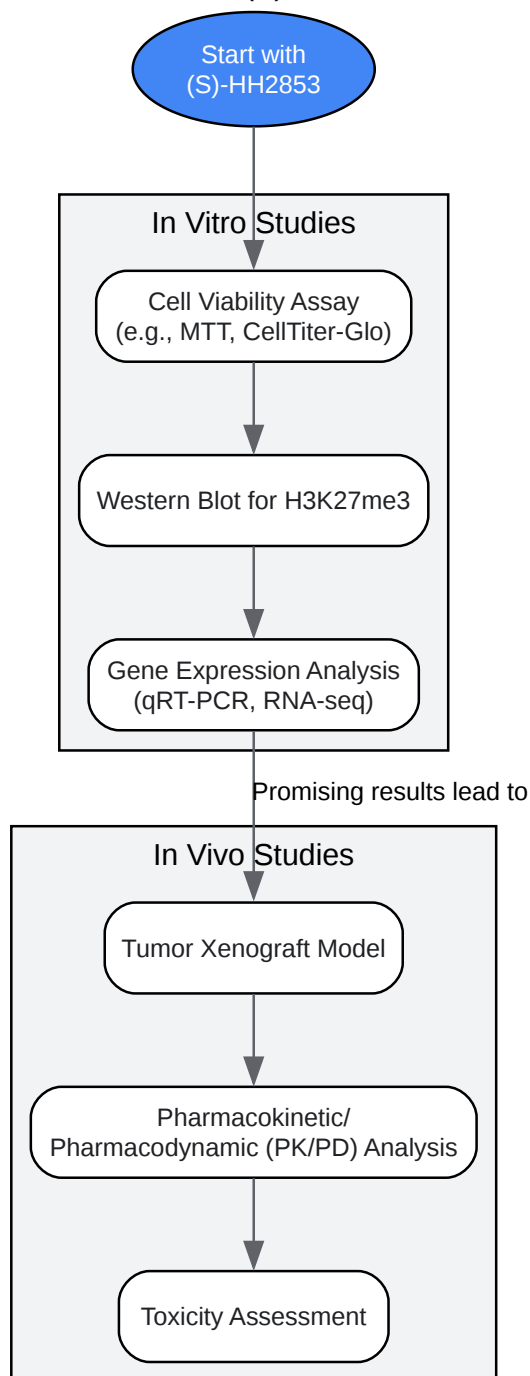
Data from a Phase Ib clinical trial.[\[6\]](#)

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for characterizing the in vitro and in vivo activity of **(S)-HH2853**.

Experimental Workflow for (S)-HH2853 Characterization



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